N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a combination of fluorophenyl, piperazine, and naphthalenyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenyl with piperazine under controlled conditions to form the 4-(4-fluorophenyl)piperazine intermediate.
Alkylation: The intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Coupling with Naphthalen-2-yloxy Acetate: The final step involves coupling the alkylated intermediate with naphthalen-2-yloxy acetate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and naphthalenyloxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could lead to dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo- counterparts. These differences can influence the compound’s reactivity, biological activity, and overall properties.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c25-21-6-8-22(9-7-21)28-15-13-27(14-16-28)12-11-26-24(29)18-30-23-10-5-19-3-1-2-4-20(19)17-23/h1-10,17H,11-16,18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYAQTHQBSTDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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